molecular formula C14H12ClN5O2S B2927245 N-(3-chloro-4-methylphenyl)-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide CAS No. 877630-67-6

N-(3-chloro-4-methylphenyl)-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide

Cat. No.: B2927245
CAS No.: 877630-67-6
M. Wt: 349.79
InChI Key: MZJCXLOEUXHVIC-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C14H12ClN5O2S and its molecular weight is 349.79. The purity is usually 95%.
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Scientific Research Applications

Computational and Pharmacological Potential

Research focused on the computational and pharmacological evaluation of pyrazole novel derivatives, including those related to the compound of interest, highlighted their potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds have shown binding and moderate inhibitory effects in assays targeting epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), suggesting their utility in the design of new therapeutic agents with multiple pharmacological activities (Faheem, 2018).

Antitumor Activity

A series of pyrazolo[3,4-d]pyrimidine derivatives, closely related to the chemical structure of interest, was synthesized and evaluated for their antitumor activity against human breast adenocarcinoma cell lines. Among these derivatives, certain compounds demonstrated mild to moderate activity, indicating the potential of this chemical scaffold in cancer therapy (El-Morsy et al., 2017).

Antibacterial and Antifungal Evaluation

Novel heterocyclic compounds containing a sulfonamido moiety, which share a structural resemblance with the compound , were synthesized and tested for their antibacterial and antifungal activities. Several of these compounds exhibited high activity against a range of bacterial and fungal strains, underscoring the importance of this chemical framework in developing new antimicrobial agents (Azab et al., 2013).

Antimicrobial Agents Development

Another study aimed at synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety for use as antimicrobial agents. The 2-pyridone derivatives, obtained through various chemical reactions, along with other synthesized compounds, demonstrated promising in vitro antibacterial and antifungal activities, suggesting the compound's structural motif as a valuable addition to antimicrobial research (Darwish et al., 2014).

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5O2S/c1-7-2-3-8(4-10(7)15)17-11(21)6-23-14-18-12-9(5-16-20-12)13(22)19-14/h2-5H,6H2,1H3,(H,17,21)(H2,16,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJCXLOEUXHVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.